6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 4-methylbenzenecarboxylate
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Overview
Description
The compound “6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 4-methylbenzenecarboxylate” is a chemical compound. It has been identified as a pan-phosphodiesterase (PDE) family inhibitor .
Molecular Structure Analysis
The molecular structure of a compound defines its properties and reactivity. The InChI code for this compound is1S/C8H8N4O2/c1-5-3-7 (14-6 (2)13)8-10-9-4-12 (8)11-5/h3-4,11H,1H2,2H3
. This code provides a standard way to encode the compound’s molecular structure. Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are crucial for understanding its behavior. For “this compound”, the molecular weight is 192.18 . It is a solid at room temperature .Scientific Research Applications
1. Potential as a Cytotoxic Agent
6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 4-methylbenzenecarboxylate has been explored in the context of cancer research. For instance, a study described an efficient synthesis of a series of 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines, which demonstrated notable in vitro cytotoxic activities against Acute Lymphoblastic Leukemia (ALL) cell lines and a human breast adenocarcinoma cell line (MCF-7) (Mamta et al., 2019).
2. Synthesis and Antioxidant Abilities
Another research avenue involves the synthesis and evaluation of antioxidant abilities of triazole pyridazine derivatives. A study synthesized a compound related to this compound, which showed significant antioxidant ability in both DPPH and FRAP assays, demonstrating potential in oxidative stress-related applications (Shakir et al., 2017).
3. Structural Analysis and Applications in Medicinal Chemistry
The structural analysis and medicinal chemistry applications of compounds like this compound have been a significant area of research. A study focused on the synthesis and structure analysis of a similar compound, emphasizing its pharmaceutical importance due to the presence of heterocyclic compounds like pyridazine analogs (Sallam et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl) 4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2/c1-9-3-5-11(6-4-9)14(19)20-12-7-10(2)17-18-8-15-16-13(12)18/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCOCZIKTQISTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC(=NN3C2=NN=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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